(S)-1-(Thiazol-2-YL)ethanamine
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Overview
Description
Molecular Structure Analysis
The IUPAC name of the compound is "(S)-1-(1H-1lambda3-thiazol-2-yl)ethan-1-amine" . The InChI code is "1S/C5H9N2S/c1-4(6)5-7-2-3-8-5/h2-4,8H,6H2,1H3/t4-/m0/s1" .Physical And Chemical Properties Analysis
“(S)-1-(Thiazol-2-YL)ethanamine” is a solid at room temperature . It should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis of N-(Thiazol-2-yl)piperidine-2,6-dione Derivatives
A series of compounds have been prepared from glutaric acid and various 2-amino thiazoles using a simple yet efficient synthetic method. These derivatives were synthesized and characterized using multiple physicochemical techniques and X-ray crystallography .
Copper-Catalyzed Synthesis of Thiazol-2-yl Ethers
A novel copper-catalyzed annulation of oxime acetates and xanthates has been developed for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity. This method is suitable for various oxime acetates derived from aryl ketones, alkyl ketones, or natural product cores .
Regioselective C–H Chalcogenation of Thiazoles
Thiazoles and benzothiazoles undergo regioselective C2–H chalcogenation. This process involves the functionalization of thiazole C2 with phosphines to produce phosphonium salts, which then react with S- and Se-centered nucleophiles to give products of C2–H chalcogenation .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292651 |
Source
|
Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Thiazol-2-YL)ethanamine | |
CAS RN |
623143-42-0 |
Source
|
Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623143-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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